5-[2-ethoxy-5-(4-ethylpiperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one
Description
This compound belongs to the pyrazolopyrimidinone class, structurally analogous to sildenafil citrate (a well-known PDE5 inhibitor). Its core structure comprises a pyrazolo[4,3-d]pyrimidin-7-one scaffold fused with a substituted phenyl group. The key differentiating feature is the 4-ethylpiperazine-1-carbonyl moiety at the 5-position of the phenyl ring (vs. the 4-methylpiperazinylsulfonyl group in sildenafil) .
Properties
Molecular Formula |
C24H32N6O3 |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
5-[2-ethoxy-5-(4-ethylpiperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C24H32N6O3/c1-5-8-18-20-21(28(4)27-18)23(31)26-22(25-20)17-15-16(9-10-19(17)33-7-3)24(32)30-13-11-29(6-2)12-14-30/h9-10,15,21H,5-8,11-14H2,1-4H3 |
InChI Key |
NMKDOESGZUHOQX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN(C2C1=NC(=NC2=O)C3=C(C=CC(=C3)C(=O)N4CCN(CC4)CC)OCC)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-[2-ethoxy-5-(4-ethylpiperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one involves several steps. One common synthetic route includes the acylation of 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one with chloroacetyl chloride in the presence of anhydrous conditions . The reaction conditions typically involve the use of organic solvents such as chloroform or methanol, with the reaction being carried out under controlled temperature and pressure conditions .
Chemical Reactions Analysis
5-[2-ethoxy-5-(4-ethylpiperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Pharmaceutical Applications
- Erectile Dysfunction Treatment :
- Anticancer Activity :
- Neurological Disorders :
Case Study 1: Vardenafil Derivative Development
A study focused on the synthesis and evaluation of vardenafil analogs demonstrated that structural modifications could enhance pharmacological profiles. The introduction of the ethoxy and piperazine groups was shown to improve solubility and bioavailability, making this compound a candidate for further development in erectile dysfunction treatments .
Case Study 2: Anticancer Screening
In vitro screening of pyrazolo[4,3-d]pyrimidine derivatives revealed significant cytotoxic effects against breast cancer cell lines. The study highlighted the importance of substituent groups in enhancing activity, suggesting that the ethoxy and piperazine substitutions might contribute positively to the anticancer activity of this compound .
Mechanism of Action
The mechanism of action of 5-[2-ethoxy-5-(4-ethylpiperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one involves the inhibition of phosphodiesterase type 5 (PDE5). By inhibiting PDE5, the compound prevents the degradation of cyclic guanosine monophosphate (cGMP), leading to increased levels of cGMP in the corpus cavernosum. This results in the relaxation of smooth muscle cells and increased blood flow, which is beneficial in the treatment of erectile dysfunction .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Variations in Key Analogues
The following table summarizes structural differences and reported bioactivity:
Pharmacological Implications
- Sulfonamide vs. Carbonyl Groups : The sulfonamide in sildenafil enhances hydrogen bonding with PDE5's hydrophobic pocket . Replacing it with a carbonyl (as in the target compound) may reduce binding affinity but improve metabolic stability.
- Piperazine Substitution : Ethyl groups (vs. methyl in sildenafil) could alter piperazine basicity, affecting solubility and tissue penetration .
- Synthetic Feasibility : The butyric acid analogue () achieved 74% yield, suggesting feasible scalability for similar derivatives .
Biological Activity
5-[2-ethoxy-5-(4-ethylpiperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one is a compound belonging to the pyrazolo[4,3-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the compound's synthesis, biological activities, and mechanisms of action based on diverse scientific literature.
Synthesis
The synthesis of 5-[2-ethoxy-5-(4-ethylpiperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one typically involves multi-step organic reactions. The compound is synthesized through a combination of ethyl piperazine derivatives and pyrazolo-pyrimidine frameworks, often utilizing microwave-assisted techniques for efficiency and yield enhancement .
Anticancer Properties
Research indicates that pyrazolo[4,3-d]pyrimidine derivatives exhibit significant anticancer activity. In vitro studies have shown that these compounds can inhibit the mTOR pathway, which is crucial for cell growth and proliferation. For instance, one study reported that related compounds demonstrated potent activity against various human cancer cell lines, including HeLa and A549 cells, with mechanisms involving apoptosis induction and cell cycle arrest .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.5 | Apoptosis induction |
| A549 | 0.8 | mTOR inhibition |
| PC-3 | 0.9 | Cell cycle arrest |
Mechanistic Studies
The anticancer effects of this class of compounds are often attributed to their ability to interact with key proteins involved in cell signaling pathways. For example, docking studies have indicated strong binding affinities to mTOR and CDK2 proteins, suggesting that these compounds could effectively block pathways critical for tumor growth .
In detailed mechanistic studies involving flow cytometry and western blotting, it was observed that treatment with these compounds led to significant alterations in cell cycle distribution and increased markers of apoptosis such as caspase activation and PARP cleavage .
Neurological Effects
Beyond their anticancer properties, pyrazolo[4,3-d]pyrimidines have shown promise in neurological applications. Some derivatives have been evaluated for their effects on adenosine receptors, which are implicated in various neurological disorders. One study highlighted the affinity of certain derivatives for A1 and A2a adenosine receptors, suggesting potential therapeutic applications in neurodegenerative diseases and anxiety disorders .
Case Study 1: Anticancer Efficacy
A recent study investigated a series of pyrazolo[4,3-d]pyrimidine derivatives for their anticancer efficacy against breast cancer cells (MCF-7). The results showed that specific compounds induced apoptosis at concentrations as low as 0.5 µM, with significant cell death observed within 24 hours of treatment.
Case Study 2: Neurological Applications
Another study focused on the effects of related compounds on cognitive function in animal models of Alzheimer's disease. The results indicated improved memory retention and reduced amyloid plaque formation when treated with these derivatives, highlighting their potential as neuroprotective agents.
Q & A
Q. What analytical methods are recommended to confirm the identity and purity of this compound?
Answer:
- Structural Elucidation: Use high-resolution mass spectrometry (HR-MS) to confirm molecular weight (e.g., calculated vs. observed mass within ±2 ppm) and ¹H/¹³C NMR (400 MHz, CDCl₃ or DMSO-d₆) to verify substituent positions. For example, pyrazolo[4,3-d]pyrimidine core protons typically resonate at δ 8.5–9.0 ppm, while ethoxy groups appear as quartets near δ 1.3–1.5 ppm .
- Purity Assessment: Employ reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). Use a gradient elution system (e.g., 0.1% formic acid in acetonitrile/water) to achieve >95% purity .
Q. What are the critical synthetic steps for preparing this compound?
Answer:
- Key Steps:
- Intermediate Formation: React 4-ethylpiperazine-1-carbonyl chloride with a 2-ethoxy-5-aminophenyl precursor to introduce the piperazine-carbonyl moiety .
- Core Assembly: Cyclize the pyrazolo[4,3-d]pyrimidine core using POCl₃ or PCl₃ under reflux (80–100°C for 6–8 hours) .
- Functionalization: Introduce the propyl and methyl groups via nucleophilic substitution or alkylation reactions .
- Validation: Monitor reactions by TLC and isolate intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Advanced Research Questions
Q. How can synthesis yields be optimized for large-scale production?
Answer:
- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂, FeCl₃) to accelerate cyclization. Evidence shows ZnCl₂ improves yields by 15–20% in similar pyrazolo-pyrimidine syntheses .
- Solvent Optimization: Compare polar aprotic solvents (DMF, DMSO) vs. ethanol. Ethanol at 78°C may enhance solubility of intermediates while minimizing side reactions .
- Temperature Control: Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 6 hours) and improve regioselectivity .
Q. How can discrepancies in reported CAS numbers or structural data be resolved?
Answer:
- Cross-Validation:
- X-ray Crystallography: Resolve ambiguities by determining the crystal structure of the compound or its intermediates .
Q. What methodologies are suitable for assessing compound stability under physiological conditions?
Answer:
Q. How can phosphodiesterase (PDE) inhibitory activity be evaluated in vitro?
Answer:
- Enzyme Assays: Use recombinant PDE5 isoforms in a fluorescence-based assay with cAMP/cGMP as substrates. IC₅₀ values <100 nM indicate high potency .
- Cell-Based Models: Test vasodilation in rat aortic rings or cGMP accumulation in HEK293 cells expressing PDE5 .
- Data Interpretation: Address contradictions (e.g., varying IC₅₀ across studies) by standardizing assay conditions (e.g., ATP concentration, incubation time) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
